Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide
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Overview
Description
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide is an organic compound that belongs to the class of amine oxides This compound is characterized by the presence of a benzenamine structure with a 2-chlorophenyl group and a 4-methyl group attached to the nitrogen atom, which is further oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide typically involves the oxidation of the corresponding amine. One common method is the oxidation of the tertiary amine using hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH). The reaction proceeds as follows:
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Oxidation with Hydrogen Peroxide
- Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, hydrogen peroxide.
- Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
- Products: this compound.
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Oxidation with Peroxycarboxylic Acids
- Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, peroxycarboxylic acid.
- Conditions: The reaction is typically conducted in an organic solvent at room temperature.
- Products: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of oxidizing agent and solvent can be adjusted to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.
Substitution: Halogens, nitro groups, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide involves its interaction with molecular targets through its N-oxide functional group. The compound can act as an oxidizing agent, transferring oxygen to other molecules. This property is exploited in various chemical reactions and potential biological activities. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide can be compared with other similar compounds such as:
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of a chloro group.
Benzenamine, 4-chloro-N-methyl-: Lacks the N-oxide functional group.
Benzenamine, N-(phenylmethylene)-: Lacks the chloro and methyl groups.
Uniqueness
The presence of the N-oxide functional group and the specific substitution pattern (2-chlorophenyl and 4-methyl) make this compound unique
Properties
CAS No. |
105609-11-8 |
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Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO/c1-11-6-8-13(9-7-11)16(17)10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
GQUNLVQAVUMCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2Cl)[O-] |
Origin of Product |
United States |
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